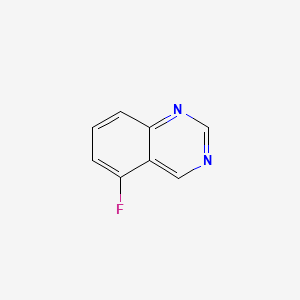

5-Fluoroquinazoline

Overview

Description

5-Fluoroquinazoline is a compound with the molecular formula C8H5FN2 . It has a molecular weight of 148.14 g/mol . It is also known by other synonyms such as Quinazoline, 5-fluoro-, and its CAS number is 16499-43-7 .

Synthesis Analysis

The synthesis of 2-amino-5-fluorobenzamide was accomplished by refluxing of thionylchloride and 2-amino-5-fluorobenzoic acid in benzene, then the mixture was exposed to dry ammonia gas. 6-fluroquinazolin-4(3H)-one was prepared by reaction of the amide compound with trimethoxymethane in dimethylformamide (DMF) .Molecular Structure Analysis

The InChI code for this compound is1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H . The Canonical SMILES structure is C1=CC2=NC=NC=C2C(=C1)F . Chemical Reactions Analysis

Quinazoline derivatives have been synthesized and biologically evaluated as antibacterial, antituberculosis, antiproliferative, antiviral, and antifungal agents . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Physical and Chemical Properties Analysis

This compound has a molecular weight of 148.14 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass is 148.04367633 g/mol . The Topological Polar Surface Area is 25.8 Ų .Scientific Research Applications

Antidepressant-like Effects : A study on 7-fluoro-1,3-diphenylisoquinoline-1-amine, a derivative of the isoquinoline class related to 5-Fluoroquinazoline, found it to have antidepressant-like effects in mice. This was mediated mostly by serotonergic and dopaminergic systems (Pesarico et al., 2014).

Cancer Chemoresistance : Research on 5-Fluorouracil (5-FU), a compound related to this compound, identified the role of NLRP3 inflammasome in 5-FU resistance in oral squamous cell carcinoma. Targeting this pathway may improve 5-FU-based chemotherapy (Feng et al., 2017).

Antibacterial Properties : A novel 8-chloroquinolone with a substituted N1-(5-amino-2,4-difluorophenyl) group, related to this compound, showed potent antibacterial activities against various bacterial strains (Kuramoto et al., 2003).

Chemical Synthesis : Research has been conducted on the synthesis of 5- and 7-fluoroquinazolin-4(1H)-ones, demonstrating methods to create compounds derived from this compound for potential applications (Layeva et al., 2007).

Advanced Colorectal Cancer Treatment : Studies on 5-FU, a chemotherapeutic agent related to this compound, have shown its effectiveness in treating advanced colorectal cancer, particularly when combined with other drugs like folinic acid (Abbruzzese & Levin, 1989).

Antitumor Effects : 5-Fluoro-5,8-dideazaisoaminopterin, synthesized from 2,4-diamino-5-fluoroquinazoline, was found to be a potent inhibitor of human dihydrofolate reductase and effective against leukemia in mice (Tomažič et al., 1990).

Fluorouracil Modulation : Enhancing the activity of fluorouracil (5-FU) in the management of advanced colorectal cancer has been a focus, with combinations of 5-FU and folinic acid showing improved survival and quality of life for patients (Poon et al., 1989).

Mechanism of Action

Target of Action

The primary target of 5-Fluoroquinazoline, also known as 5-Fluorouracil (5-FU), is the enzyme thymidylate synthase (TS). TS plays a crucial role in DNA synthesis as it catalyzes the conversion of deoxyuridylic acid to thymidylic acid .

Mode of Action

5-FU acts as an antimetabolite, interfering with DNA synthesis by blocking the action of TS. The main mechanism of action is the formation of a covalently bound ternary complex involving the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate .

Biochemical Pathways

5-FU affects multiple biochemical pathways. It modulates cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior . It also influences multiple biological signaling pathways such as Hippo/YAP, Wnt/β-catenin, Hedgehog, NF-kB, and Notch cascades . Furthermore, 5-FU can conserve the extracellular matrix composition in situ, inhibiting invasion and metastasis in addition to its DNA-disturbing pathway .

Pharmacokinetics

The pharmacokinetics of 5-FU is characterized by significant variability. The oral absorption of 5-FU is incomplete, with a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent administration requirement and severe side effects . Studies have shown that pharmacokinetically guided dose adjustments can substantially improve the therapeutic index of 5-FU treatment .

Result of Action

The molecular and cellular effects of 5-FU’s action are extensive. It leads to the inhibition of DNA synthesis, which in turn causes cell death . Non-coding RNAs have a central impact on the determination of the response of patients to 5-FU. These transcripts via modulation of cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior can affect cell response to 5-FU .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-FU. Changes in environmental factors can significantly influence the cellular toxicity of FQs . Therefore, a comprehensive understanding of the toxic effects of 5-FU on aquatic organisms necessitates careful consideration of changing environmental conditions .

Safety and Hazards

Future Directions

Fluoroquinolones represent an interesting synthetic class of antimicrobial agents with broad spectrum and potent activity . They have potential applications in the treatment of various diseases, including cancer . Future research may focus on identifying new genes involved in drug resistance, which could lead to the development of new therapeutic strategies .

Biochemical Analysis

Biochemical Properties

5-Fluoroquinazoline is known to participate in biochemical reactions, particularly those involving hydrogen bonding . It has been observed that the compound can act as a weak hydrogen bond acceptor, and the strength of this interaction can be modulated through electronic substituent effects

Cellular Effects

It is known that fluorine-containing quinazolines, a group that includes this compound, have shown promising results in the treatment of various diseases, including obesity, diabetes, and cancer . These compounds are believed to influence cell function by interacting with various cell signaling pathways, gene expression mechanisms, and cellular metabolic processes .

Molecular Mechanism

The precise molecular mechanism of action of this compound remains unclear. It is hypothesized that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It has been observed that the strength of the intramolecular NH⋅⋅⋅F interaction in this compound can be modulated over time through electronic substituent effects .

Metabolic Pathways

It is known that this compound is an analogue of the naturally occurring pyrimidine uracil and is metabolized via the same metabolic pathways as uracil

Properties

IUPAC Name |

5-fluoroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-7-2-1-3-8-6(7)4-10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUBKAFBSMFSKFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NC=C2C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90663981 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16499-43-7 | |

| Record name | 5-Fluoroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90663981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the nitration pattern observed in 2-amino-4-oxo-(3H)-5-fluoroquinazoline?

A1: Research using NMR spectroscopy revealed distinct nitration patterns in structurally similar quinazolines. While 2-amino-4-oxo-(3H)-5-trifluoromethylquinazoline undergoes nitration exclusively at the C6 position, 2-amino-4-oxo-(3H)-5-fluoroquinazoline exhibits nitration at both the C6 and C8 positions. [, ] This difference in reactivity highlights the impact of substituents on the aromatic ring and their influence on electrophilic aromatic substitution reactions. This information is crucial for understanding the reactivity of these compounds and designing synthetic strategies for their derivatization.

Q2: How does the presence of fluorine at the 5-position influence the synthesis of 2,4-diaminoquinazolines?

A2: The synthesis of 2,4-diaminoquinazolines can be achieved directly from 2-fluorobenzonitriles using guanidine carbonate. [] This method proves particularly effective for synthesizing derivatives with a 5-fluoro substituent, such as 2,4-diamino-5-fluoroquinazoline, which is obtained in excellent yield from 2,6-difluorobenzonitrile. [] This direct synthesis offers a simplified route compared to multi-step approaches and demonstrates the synthetic utility of fluorine as a leaving group in heterocyclic chemistry.

Q3: Can you elaborate on the structure-activity relationship studies conducted on 5-fluoroquinazoline derivatives?

A3: Researchers investigated the impact of substituents on the 4-anilino group of 4-anilino-6,7-ethylenedioxy-5-fluoroquinazoline. [] This scaffold exhibits an intramolecular NH … F hydrogen bonding interaction, characterized by NMR spectroscopy with couplings (1h J NH,F) of 19 ± 1 Hz. [] Modifying the electronic properties of the aniline moiety through electron-donating or -withdrawing groups provided insights into the strength and modulation of this weak hydrogen bonding interaction. [] These findings highlight how subtle structural changes can impact non-covalent interactions, potentially influencing the binding affinity and activity of these compounds.

Q4: Has this compound been explored in the context of developing new drug candidates?

A4: Yes, the synthesis and preliminary biological evaluation of 5-fluoro-5,8-dideazaisoaminopterin, a novel folate antagonist, demonstrate the potential of this compound derivatives in medicinal chemistry. [] This compound exhibited potent inhibitory activity against human dihydrofolate reductase and showed comparable efficacy to methotrexate in preclinical studies using the L1210 leukemia mouse model. [] This research exemplifies the potential of incorporating this compound into the design of new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,4R,5R,6S)-5,6-dibromobicyclo[2.2.0]hex-2-ene](/img/structure/B579689.png)

![5,8-Methanoimidazo[1,5-a]pyridine](/img/structure/B579691.png)

![(1R,3aS,3bS,9aR,9bS,11aR)-5-benzyl-9a,11a-dimethyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,3b,5a,6,7,8,9,9b,10,11-dodecahydro-1H-cyclopenta[i]phenanthridin-4-one](/img/structure/B579692.png)